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Compound of Interest

Compound Name: Butyl heptanoate

Cat. No.: B1580531

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
butyl heptanoate (C11H22032), a fatty acid ester. The information presented herein is essential
for the structural elucidation, identification, and quantification of this compound in various
scientific applications, including flavor and fragrance analysis, metabolomics, and drug
development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for butyl heptanoate, along with the experimental protocols
for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the *H and 13C NMR data for butyl heptanoate.

'H NMR Spectroscopy

Proton NMR (*H NMR) provides information about the number of different types of protons,
their chemical environments, and their proximity to other protons.

Table 1: *H NMR Spectroscopic Data for Butyl Heptanoate
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Note: The chemical shifts and coupling constants are approximate values and can vary slightly

depending on the solvent and experimental conditions.

3C NMR Spectroscopy

Carbon-13 NMR (*3C NMR) provides information about the different carbon environments in a

molecule.

Table 2: 13C NMR Spectroscopic Data for Butyl Heptanoate
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Chemical Shift (8) (ppm) Assignment
~173.9 C=0

~64.1 -O-CH2-

~34.4 -CO-CHa2-

~31.5 -CO-CH2-CH2-CH:-
~30.7 -O-CH2-CHz2-
~28.9 -CO-CH2-CH2-CH:-
~25.0 -CO-(CH2)3-CHa-
~22.4 -CO-(CHz)a-CH2-
~19.2 -O-CH2-CH2-CH:-
~13.9 -CO-(CH2)s-CHs
~13.7 -O-(CHz2)3-CHs

Note: The chemical shifts are approximate values and can vary slightly depending on the
solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data for Butyl Heptanoate

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1580531?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment
~2957 Strong C-H stretch (alkane)
~2931 Strong C-H stretch (alkane)
~2860 Medium C-H stretch (alkane)
~1738 Strong C=0 stretch (ester)
~1465 Medium C-H bend (alkane)
~1178 Strong C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the
ions based on their mass-to-charge ratio. It provides information about the molecular weight
and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for Butyl Heptanoate

miz Relative Intensity (%) Putative Assignment

[CaHs]* (McLafferty

>0 99.99 rearrangement)
43 61.24 [CsHA]*

131 59.50 [CH3(CH2)sCOJ*
113 58.59 [M - CaHoO]*

41 55.79 [CsHs]*

Experimental Protocols
NMR Spectroscopy

o Weigh approximately 10-20 mg of butyl heptanoate for tH NMR or 50-100 mg for 33C NMR
into a clean, dry vial.
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o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) to the vial.
e Gently swirl or vortex the vial to ensure the sample is completely dissolved.

« Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean
5 mm NMR tube.

o Cap the NMR tube securely.

e Insert the NMR tube into the spectrometer.

e Lock the spectrometer on the deuterium signal of the solvent.
» Shim the magnetic field to optimize its homogeneity.

e Acquire the 1H and 3C NMR spectra using standard pulse sequences. For 33C NMR, proton
decoupling is typically used to simplify the spectrum.

FT-IR Spectroscopy (Neat Liquid)[2][7][8][9]

e Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FT-IR spectrometer are clean.
o Place a small drop of neat butyl heptanoate onto the ATR crystal or between the salt plates.
e Acquire the background spectrum of the empty accessory.

e Acquire the sample spectrum over a typical range of 4000-400 cm~1.

Gas Chromatography-Mass Spectrometry (GC-MS)[7]
[10][11]

o Sample Preparation: Prepare a dilute solution of butyl heptanoate in a volatile organic
solvent (e.g., hexane or ethyl acetate).

e GC Conditions:

o Injector: Split/splitless injector, typically in split mode.
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o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 pm film

thickness) is suitable.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Temperature Program: A temperature ramp is used to separate the components of

the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few

minutes, and then ramp up to a higher temperature (e.g., 250°C).

e MS Conditions:
o lonization: Electron lonization (EIl) at 70 eV.
o Mass Analyzer: Quadrupole or lon Trap.

o Scan Range: A typical mass range would be m/z 40-400.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like butyl heptanoate.
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Caption: General workflow for the spectroscopic analysis of butyl heptanoate.

» To cite this document: BenchChem. [Spectroscopic Profile of Butyl Heptanoate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1580531#spectroscopic-data-of-butyl-heptanoate-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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